molecular formula C19H16ClNOS B6076726 N-[(2-chlorophenyl)methyl]-5-methyl-4-phenylthiophene-3-carboxamide

N-[(2-chlorophenyl)methyl]-5-methyl-4-phenylthiophene-3-carboxamide

Cat. No.: B6076726
M. Wt: 341.9 g/mol
InChI Key: LCPHBUUAJSUVKJ-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-5-methyl-4-phenylthiophene-3-carboxamide is an organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a thiophene ring substituted with a chlorophenylmethyl group, a methyl group, and a phenyl group, along with a carboxamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-5-methyl-4-phenylthiophene-3-carboxamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur in the presence of a base.

    Substitution Reactions: The thiophene ring is then subjected to substitution reactions to introduce the chlorophenylmethyl, methyl, and phenyl groups. These reactions often involve the use of organometallic reagents such as Grignard reagents or organolithium compounds.

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-5-methyl-4-phenylthiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or the thiophene ring to a dihydrothiophene.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the phenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and dihydrothiophenes.

    Substitution: Various substituted thiophenes and phenyl derivatives.

Scientific Research Applications

N-[(2-chlorophenyl)methyl]-5-methyl-4-phenylthiophene-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, analgesic, and anticancer agent.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a precursor for other biologically active compounds.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-5-methyl-4-phenylthiophene-3-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding. It may also interact with receptors to modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-chlorophenyl)methyl]acetamide
  • N-(2-chlorophenyl)-5-methyl-2-furamide
  • N-(2-chlorophenyl)-2,5-dimethoxybenzenesulfonamide

Uniqueness

N-[(2-chlorophenyl)methyl]-5-methyl-4-phenylthiophene-3-carboxamide is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-5-methyl-4-phenylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNOS/c1-13-18(14-7-3-2-4-8-14)16(12-23-13)19(22)21-11-15-9-5-6-10-17(15)20/h2-10,12H,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCPHBUUAJSUVKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CS1)C(=O)NCC2=CC=CC=C2Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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